(5Z)-2-(AZEPAN-1-YL)-5-[(3-ETHOXY-4-HYDROXYPHENYL)METHYLIDENE]-4,5-DIHYDRO-1,3-THIAZOL-4-ONE
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Overview
Description
The compound (5Z)-2-(AZEPAN-1-YL)-5-[(3-ETHOXY-4-HYDROXYPHENYL)METHYLIDENE]-4,5-DIHYDRO-1,3-THIAZOL-4-ONE is a complex organic molecule that features a thiazolone core, an azepane ring, and a substituted phenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5Z)-2-(AZEPAN-1-YL)-5-[(3-ETHOXY-4-HYDROXYPHENYL)METHYLIDENE]-4,5-DIHYDRO-1,3-THIAZOL-4-ONE typically involves multi-step organic reactions. The process may start with the preparation of the thiazolone core, followed by the introduction of the azepane ring and the substituted phenyl group. Common reagents used in these reactions include thioamides, aldehydes, and amines. The reaction conditions often involve the use of solvents like dimethylformamide (DMF) and catalysts such as triethylamine .
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow chemistry and automated synthesis could be employed to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
(5Z)-2-(AZEPAN-1-YL)-5-[(3-ETHOXY-4-HYDROXYPHENYL)METHYLIDENE]-4,5-DIHYDRO-1,3-THIAZOL-4-ONE: can undergo various chemical reactions, including:
Oxidation: The phenolic hydroxyl group can be oxidized to a quinone.
Reduction: The azepane ring can be reduced to a secondary amine.
Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Conditions involving strong nucleophiles like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the phenolic hydroxyl group would yield a quinone derivative, while reduction of the azepane ring would produce a secondary amine.
Scientific Research Applications
(5Z)-2-(AZEPAN-1-YL)-5-[(3-ETHOXY-4-HYDROXYPHENYL)METHYLIDENE]-4,5-DIHYDRO-1,3-THIAZOL-4-ONE: has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Medicine: Investigated for its potential as a therapeutic agent due to its unique structural features.
Industry: Utilized in the development of new materials with specific electronic or optical properties
Mechanism of Action
The mechanism of action of (5Z)-2-(AZEPAN-1-YL)-5-[(3-ETHOXY-4-HYDROXYPHENYL)METHYLIDENE]-4,5-DIHYDRO-1,3-THIAZOL-4-ONE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved could include inhibition of enzyme activity or modulation of receptor signaling .
Comparison with Similar Compounds
Similar Compounds
- (5Z)-2-(PIPERIDIN-1-YL)-5-[(3-METHOXY-4-HYDROXYPHENYL)METHYLIDENE]-4,5-DIHYDRO-1,3-THIAZOL-4-ONE
- (5Z)-2-(MORPHOLIN-1-YL)-5-[(3-ETHOXY-4-HYDROXYPHENYL)METHYLIDENE]-4,5-DIHYDRO-1,3-THIAZOL-4-ONE
Uniqueness
The uniqueness of (5Z)-2-(AZEPAN-1-YL)-5-[(3-ETHOXY-4-HYDROXYPHENYL)METHYLIDENE]-4,5-DIHYDRO-1,3-THIAZOL-4-ONE lies in its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, binding affinity, and biological activity, making it a valuable molecule for various applications .
Properties
IUPAC Name |
(5Z)-2-(azepan-1-yl)-5-[(3-ethoxy-4-hydroxyphenyl)methylidene]-1,3-thiazol-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2O3S/c1-2-23-15-11-13(7-8-14(15)21)12-16-17(22)19-18(24-16)20-9-5-3-4-6-10-20/h7-8,11-12,21H,2-6,9-10H2,1H3/b16-12- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IELMFUMWMDZDCH-VBKFSLOCSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=CC(=C1)C=C2C(=O)N=C(S2)N3CCCCCC3)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=C(C=CC(=C1)/C=C\2/C(=O)N=C(S2)N3CCCCCC3)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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